molecular formula C16H14N6OS B10929166 N,N,9-trimethyl-2-(pyridin-4-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

N,N,9-trimethyl-2-(pyridin-4-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

Cat. No.: B10929166
M. Wt: 338.4 g/mol
InChI Key: WGQNTWGOIHILRZ-UHFFFAOYSA-N
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Description

N~8~,N~8~,9-TRIMETHYL-2-(4-PYRIDYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure that combines a pyridine ring, a thieno ring, and a triazolopyrimidine core, making it a versatile scaffold for various chemical reactions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N8,N~8~,9-TRIMETHYL-2-(4-PYRIDYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE typically involves multistep reactions starting from readily available precursors. One common approach includes the formation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes that minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N~8~,N~8~,9-TRIMETHYL-2-(4-PYRIDYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N~8~,N~8~,9-TRIMETHYL-2-(4-PYRIDYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE has a broad spectrum of scientific research applications:

    Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-cancer agent, anti-inflammatory compound, or antimicrobial agent, depending on its interaction with specific biological pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of N8,N~8~,9-TRIMETHYL-2-(4-PYRIDYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures, such as:

Uniqueness

What sets N8,N~8~,9-TRIMETHYL-2-(4-PYRIDYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE apart is its specific combination of functional groups and ring systems, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for both synthetic chemistry and potential therapeutic applications.

Properties

Molecular Formula

C16H14N6OS

Molecular Weight

338.4 g/mol

IUPAC Name

N,N,12-trimethyl-4-pyridin-4-yl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide

InChI

InChI=1S/C16H14N6OS/c1-9-11-14-19-13(10-4-6-17-7-5-10)20-22(14)8-18-15(11)24-12(9)16(23)21(2)3/h4-8H,1-3H3

InChI Key

WGQNTWGOIHILRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=NC=C4)C(=O)N(C)C

Origin of Product

United States

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